3-Bromo-2-methylphenol

Overview

Description

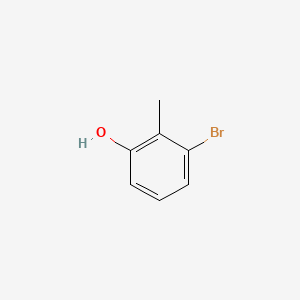

3-Bromo-2-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the benzene ring. This compound is known for its off-white solid form and has a melting point of approximately 95°C and a boiling point of around 220.79°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylphenol can be synthesized through various methods. One common synthetic route involves the bromination of 2-methylphenol (o-cresol) using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bromination reactors where o-cresol is reacted with bromine under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylphenol undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom on the benzene ring makes the compound susceptible to further electrophilic substitution reactions. For example, it can undergo nitration to form nitro derivatives.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized products.

Reduction: The bromine atom can be reduced to form 2-methylphenol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine (Br2) in chloroform at low temperatures.

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at controlled temperatures.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.

Major Products Formed

Nitration: Formation of 3-bromo-2-methyl-4-nitrophenol.

Oxidation: Formation of 3-bromo-2-methylquinone.

Reduction: Formation of 2-methylphenol.

Scientific Research Applications

Pharmaceutical Synthesis

3-Bromo-2-methylphenol serves as a precursor in the synthesis of biologically active compounds. It is utilized to introduce specific functional groups into target molecules, enhancing their biological activity. For instance, it has been employed in the synthesis of heterocyclic compounds, which are critical in drug discovery due to their prevalence in many pharmaceutical agents .

Case Study:

A study demonstrated the use of this compound in synthesizing derivatives that exhibit potent activity against specific biological targets. The compound was reacted with various amines and other nucleophiles to create a library of potential drug candidates .

Agrochemical Development

In agrochemicals, this compound is used as an intermediate for developing herbicides and pesticides. Its ability to modify existing chemical structures allows for the creation of compounds with improved efficacy and reduced environmental impact .

Example:

Research has shown that derivatives of this compound can enhance the selectivity and potency of herbicides, making them more effective against target weeds while minimizing harm to crops .

Material Science

The compound is also significant in materials science, particularly in creating advanced polymers and resins. Its unique reactivity enables the formation of complex molecular architectures necessary for high-performance materials used in various industrial applications .

Application:

this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its potential interaction with serotonin receptors suggests a role in modulating neurotransmitter activity, although more research is needed to fully understand this interaction .

Comparison with Similar Compounds

3-Bromo-2-methylphenol can be compared with other similar compounds, such as:

2-Bromo-4-methylphenol: Similar in structure but with the bromine atom at the second position and the methyl group at the fourth position.

4-Bromo-2-methylphenol: Similar in structure but with the bromine atom at the fourth position and the methyl group at the second position.

3-Methylphenol (m-cresol): Lacks the bromine atom, making it less reactive in electrophilic substitution reactions

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other methylphenols.

Biological Activity

3-Bromo-2-methylphenol (C7H7BrO) is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methyl group attached to a phenolic ring. Its chemical structure is represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The minimum inhibitory concentration (MIC) values for several pathogens were reported, indicating strong antibacterial effects.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on key metabolic enzymes:

- Acetylcholinesterase (AChE): Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases. The compound demonstrated competitive inhibition with Ki values ranging from 6.54 ± 1.03 nM to 24.86 ± 5.30 nM against AChE.

- Carbonic Anhydrase (CA): It also showed significant inhibition against hCA I and hCA II isoenzymes, with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM, indicating potential therapeutic applications for glaucoma and other conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the methyl group may influence its specificity towards these targets.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for potential therapeutic applications. Toxicological studies indicate that while the compound exhibits beneficial effects at lower concentrations, higher doses may lead to cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-methylphenol in laboratory settings?

- The synthesis typically involves regioselective bromination of 2-methylphenol (o-cresol) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of aromatic precursors with electron-donating groups (e.g., methyl) can be directed using Lewis acids to enhance regioselectivity . Purification often employs column chromatography or recrystallization to isolate the product from di- or polybrominated byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?

- 1H NMR : The methyl group (2-CH3) appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with bromine’s deshielding effects. 13C NMR confirms the brominated carbon (~δ 115-120 ppm). IR identifies phenolic O-H stretches (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 186/188 (Br isotopic pattern) .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing bromine at the 3-position of 2-methylphenol derivatives?

- Regioselectivity is influenced by steric hindrance from the methyl group and electronic effects. Catalytic systems like FeCl3 or solvent polarity adjustments (e.g., using DCM) can favor monobromination. Kinetic monitoring via TLC or in-situ FTIR helps terminate reactions before over-bromination .

Q. How do steric and electronic effects of the methyl and bromine substituents influence reactivity in cross-coupling reactions?

- The methyl group at position 2 sterically hinders electrophilic substitution, while bromine’s electron-withdrawing nature activates the ring for nucleophilic attacks. This duality makes the compound a versatile intermediate in Suzuki-Miyaura couplings, where bulky phosphine ligands improve yields .

Q. What in vitro models are appropriate for assessing the antimicrobial potential of this compound?

- Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Biofilm inhibition studies and time-kill curves further elucidate its mechanism. Comparative studies with fluorinated analogs (e.g., 3-Bromo-2-fluoro derivatives) can highlight structure-activity relationships .

Q. How should researchers address discrepancies in reported biological activities of this compound compared to structural analogs?

- Systematic SAR (Structure-Activity Relationship) analysis is critical. For instance, replacing bromine with chlorine or varying substituent positions alters lipophilicity and hydrogen-bonding capacity, affecting membrane permeability. Meta-analysis of published IC50 values and cytotoxicity profiles helps resolve contradictions .

Q. What advanced chromatographic methods (HPLC, GC-MS) are suitable for quantifying this compound in complex matrices?

- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase achieves baseline separation. GC-MS with electron ionization (EI) is ideal for volatile derivatives (e.g., silylated phenols). Method validation should include spike-recovery experiments in biological fluids .

Q. What handling protocols mitigate risks associated with this compound’s brominated aromatic structure?

- Use PPE (gloves, goggles) to prevent skin/eye contact. Work under fume hoods to avoid inhalation of dust/aerosols. Store in inert atmospheres (argon) at room temperature to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Properties

IUPAC Name |

3-bromo-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDXAMRGYMDTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346648 | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-23-6 | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.